molecular formula C18H19N5O4S B2678765 1-(3-oxo-3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1219842-48-4

1-(3-oxo-3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2678765
CAS No.: 1219842-48-4
M. Wt: 401.44
InChI Key: NWBYIHKXFAMHKQ-UHFFFAOYSA-N
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Description

1-(3-oxo-3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine-2,4(1H,3H)-dione core, a piperidine ring, and a thiophene-substituted oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-oxo-3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Oxadiazole Ring: The thiophene-2-carboxylic acid is reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole ring.

    Piperidine Substitution: The oxadiazole derivative is then reacted with 1-bromo-3-chloropropane to introduce the piperidine ring.

    Pyrimidine-2,4(1H,3H)-dione Core Formation: The final step involves the reaction of the piperidine-substituted oxadiazole with barbituric acid under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(3-oxo-3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to the corresponding hydrazine derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Piperidine-substituted derivatives.

Scientific Research Applications

1-(3-oxo-3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or infectious diseases.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(3-oxo-3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance binding affinity, while the pyrimidine-2,4(1H,3H)-dione core can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-oxo-3-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione
  • 1-(3-oxo-3-(3-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

1-(3-oxo-3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the thiophene ring, which can impart specific electronic properties and enhance binding interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials.

Properties

IUPAC Name

1-[3-oxo-3-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c24-14-5-8-22(18(26)19-14)9-6-15(25)23-7-1-3-12(11-23)16-20-21-17(27-16)13-4-2-10-28-13/h2,4-5,8,10,12H,1,3,6-7,9,11H2,(H,19,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBYIHKXFAMHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2C=CC(=O)NC2=O)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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